Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate
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Overview
Description
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with a multifaceted structure It features a pyridine ring, a cyano group, and a tert-butyl group, among other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, 4-chlorobenzaldehyde, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-4-chlorobutyrophenone: This compound shares the tert-butyl and chlorophenyl groups but lacks the pyridine ring and other functional groups present in TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE.
4,4′,4″-Tri-tert-butyl-2,2′6′,2″-terpyridine: This compound contains multiple tert-butyl groups and a pyridine ring but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-{[2-(2-NAPHTHYLAMINO)-2-OXOETHYL]SULFANYL}-1,4-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H28ClN3O3S |
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Molecular Weight |
546.1 g/mol |
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H28ClN3O3S/c1-18-26(29(36)37-30(2,3)4)27(20-9-12-22(31)13-10-20)24(16-32)28(33-18)38-17-25(35)34-23-14-11-19-7-5-6-8-21(19)15-23/h5-15,27,33H,17H2,1-4H3,(H,34,35) |
InChI Key |
WLHONIREPFARLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=C(C=C4)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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